molecular formula C16H17NO2 B7723424 Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate CAS No. 728918-85-2

Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7723424
CAS No.: 728918-85-2
M. Wt: 255.31 g/mol
InChI Key: DPKYJGXTSUUQPS-UHFFFAOYSA-N
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Description

Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 728918-85-2) is a high-purity small molecule with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is part of a class of biphenyl compounds featuring both an amino and an ester functional group, making it a valuable intermediate in organic synthesis and drug discovery research. Compounds with biphenyl scaffolds and carboxylate groups are of significant interest in medicinal chemistry. Research indicates that molecules containing a carboxylic acid or similar bioisostere can be designed to exploit the carboxylate-binding pocket present in the active site of various enzymes . For instance, such a strategy has been successfully employed in the discovery of novel, non-β-lactam pharmacophores for β-lactamase inhibitors, targeting clinically relevant enzymes like OXA-48 and NDM-1 . This demonstrates the potential of this chemical scaffold in developing inhibitors for enzymes that recognize carboxylate groups. This product is intended for research applications only and is not for human use. Researchers can leverage this compound as a key building block in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or in the development of potential therapeutic agents. It is supplied with a minimum purity of 98% and should be stored in a dry, sealed place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-(4-aminophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-16(18)14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYJGXTSUUQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226083
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
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Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-85-2
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728918-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactivity and Transformation of Isopropyl 4 Amino 1,1 Biphenyl 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on Biphenyl (B1667301) Rings

The biphenyl scaffold of Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate possesses two aromatic rings with differing electronic properties, leading to distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. The ring bearing the amino (-NH₂) group is strongly activated towards electrophilic attack, while the ring with the isopropyl carboxylate (-COOCH(CH₃)₂) group is deactivated.

The amino group is a powerful ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. Conversely, the isopropyl carboxylate group is a meta-directing deactivator, withdrawing electron density from the ring to which it is attached. Consequently, electrophilic substitution is overwhelmingly favored to occur on the amino-substituted ring at the positions ortho to the amino group (C3' and C5').

Friedel–Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. chemistrysteps.comsigmaaldrich.com However, their application to this compound is subject to significant limitations.

Friedel-Crafts Acylation: This reaction typically employs a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride. organic-chemistry.org The primary amino group on the biphenyl scaffold is basic and will readily form a complex with the Lewis acid. This complexation converts the -NH₂ group into a strongly deactivating, meta-directing -NH₂⁺-AlCl₃ group, which shuts down the reactivity of the entire molecule towards electrophilic substitution. To achieve acylation, the amino group must first be protected, for example, by converting it into an amide (e.g., acetamide). This protected group is still ortho-, para-directing but less activating, allowing the reaction to proceed on the same ring.

Friedel-Crafts Alkylation: Similar to acylation, alkylation is also catalyzed by Lewis acids and faces the same challenge of catalyst complexation with the amino group. Furthermore, Friedel-Crafts alkylation is prone to issues of polyalkylation and carbocation rearrangements, which can complicate the product mixture. sigmaaldrich.com Protection of the amino group is also a prerequisite for successful alkylation.

Table 1: Predicted Friedel–Crafts Reactions on N-Protected this compound

Reaction TypeElectrophileCatalystPredicted Major Product(s)
AcylationAcetyl chloride (CH₃COCl)AlCl₃Isopropyl 4'-acetamido-3'-acetyl-[1,1'-biphenyl]-3-carboxylate
Alkylationtert-Butyl chloride ((CH₃)₃CCl)AlCl₃Isopropyl 4'-acetamido-3'-tert-butyl-[1,1'-biphenyl]-3-carboxylate

The high reactivity of the amino-substituted ring makes it susceptible to halogenation and related electrophilic substitutions, often under mild conditions.

Halogenation: Due to the strong activating effect of the amino group, direct halogenation with bromine (Br₂) or chlorine (Cl₂) can proceed rapidly, even without a Lewis acid catalyst. The reaction is expected to yield di-substituted products at the positions ortho to the amino group (C3' and C5'). Monosubstitution can be challenging to achieve due to the high activation of the ring.

Chloromethylation: This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring using formaldehyde, hydrochloric acid, and a Lewis acid catalyst like zinc chloride. Similar to Friedel-Crafts reactions, the basicity of the amino group can interfere with the catalyst. Therefore, protection of the amino group is generally required to facilitate a controlled and efficient reaction, directing the substitution to the ortho positions of the protected amino group.

Table 2: Predicted Halogenation and Chloromethylation Reactions

Reaction TypeReagentsPredicted Major Product
BrominationBr₂ in acetic acidIsopropyl 4'-amino-3',5'-dibromo-[1,1'-biphenyl]-3-carboxylate
Chloromethylation (on N-acetyl protected substrate)HCHO, HCl, ZnCl₂Isopropyl 4'-acetamido-3'-(chloromethyl)-[1,1'-biphenyl]-3-carboxylate

Nucleophilic Aromatic Substitution Variants

Standard nucleophilic aromatic substitution (SₙAr) requires a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnih.govlibretexts.org this compound in its native form is not a suitable substrate for this reaction as it lacks the necessary leaving group and strong ortho/para activation.

However, the amino group can be chemically transformed into an excellent leaving group, the diazonium salt (-N₂⁺), via reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium salt is highly unstable and can be readily displaced by a wide range of nucleophiles in a reaction known as the Sandmeyer reaction or related variants. This two-step sequence provides a powerful pathway to introduce functionalities that are not accessible through direct electrophilic or nucleophilic substitution on the parent molecule.

Table 3: Nucleophilic Substitution via Diazonium Salt Intermediate

NucleophileReagent(s)Resulting Functional Group
Cl⁻CuCl/HClChloro (-Cl)
Br⁻CuBr/HBrBromo (-Br)
CN⁻CuCN/KCNCyano (-CN)
OH⁻H₂O, heatHydroxyl (-OH)
I⁻KIIodo (-I)

Functional Group Interconversions on the Biphenyl Carboxylate Scaffold

The ester and amino functionalities are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

The isopropyl ester can be converted into an amide through reaction with an amine. This transformation, known as aminolysis, typically requires harsh conditions (high temperature and pressure) for direct reaction due to the relatively low reactivity of esters. A more common and efficient approach involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ester Hydrolysis: The isopropyl ester group can be cleaved to yield the parent carboxylic acid, 4'-amino-[1,1'-biphenyl]-3-carboxylic acid. This hydrolysis is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate salt. ucalgary.ca Acid-catalyzed hydrolysis using a strong acid like sulfuric acid (H₂SO₄) in water is also possible, representing the reverse of Fischer esterification. ucalgary.ca

Re-esterification: Once the carboxylic acid is obtained via hydrolysis, it can be converted into a different ester through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride, SOCl₂) and then reacted with an alcohol to form the desired ester. Transesterification, the direct conversion of the isopropyl ester to another ester by heating with an excess of a different alcohol and an acid or base catalyst, is also a viable, though often less efficient, method.

Table 4: Summary of Functional Group Interconversions

ReactionReagentsIntermediateProduct
Amidation (2-step)1. NaOH(aq), heat; 2. HCl(aq)4'-amino-[1,1'-biphenyl]-3-carboxylic acid4'-amino-N-alkyl-[1,1'-biphenyl]-3-carboxamide
3. Amine (R-NH₂), DCC
Hydrolysis (Saponification)1. NaOH(aq), heat; 2. HCl(aq)N/A4'-amino-[1,1'-biphenyl]-3-carboxylic acid
Re-esterification (Fischer)1. Hydrolysis; 2. R-OH, H₂SO₄ (cat.)4'-amino-[1,1'-biphenyl]-3-carboxylic acidAlkyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

Debenzylation and Deprotection Strategies

The structure of this compound contains two key functional groups amenable to deprotection: the isopropyl ester and the primary amine, which could be protected for synthetic purposes.

Deprotection of the Isopropyl Ester

The isopropyl ester group is a common protecting group for carboxylic acids. Its removal regenerates the corresponding carboxylic acid, 4'-amino-[1,1'-biphenyl]-3-carboxylic acid. A highly effective method for the deprotection of isopropyl esters involves the use of Lewis acids. Specifically, treatment with aluminum chloride (AlCl₃) in nitromethane (B149229) provides a selective and efficient means to cleave the O-isopropyl bond. researchgate.net This reaction is typically carried out under mild conditions and gives the desired carboxylic acid in good to excellent yields. researchgate.net

Table 1: Lewis Acid-Mediated Deprotection of Isopropyl Esters

ReagentSolventTemperature (°C)Outcome
AlCl₃Nitromethane0–50Cleavage of O-isopropyl bond to yield carboxylic acid researchgate.net
HCl (12 M)1,4-Dioxane or EtOAc110Slower conversion compared to AlCl₃ researchgate.net

Debenzylation Strategies for N-Protected Derivatives

While the parent compound features a primary amino group, in multistep syntheses this group is often protected to prevent unwanted side reactions. A common and robust protecting group for amines is the benzyl (B1604629) group. Should the amino group of the target molecule be functionalized as an N-benzyl or N,N-dibenzyl derivative, its subsequent removal (debenzylation) would be a crucial step.

The most prevalent method for debenzylation is catalytic hydrogenation. This process typically involves reacting the N-benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds under mild conditions and effectively cleaves the C-N benzyl bond to regenerate the primary or secondary amine with high selectivity.

Reductive Transformations of Biphenyl Derivatives

Reductive transformations are fundamental in the synthesis and functionalization of biphenyl compounds, particularly for the introduction of the key amino group.

A primary synthetic route to this compound involves the reduction of its corresponding nitro precursor, Isopropyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate. The reduction of an aromatic nitro group is a classic and highly efficient transformation. google.com A variety of methods can be employed for this purpose:

Catalytic Hydrogenation: This is one of the cleanest and most common methods. The nitro compound is hydrogenated using H₂ gas over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org This method is highly efficient and often provides the corresponding amine in excellent yield. Water-soluble palladium catalysts have also been developed to selectively reduce nitro groups in the presence of other sensitive functionalities like ketones, nitriles, and alkenes. bohrium.com

Metal/Acid Reduction: Classic methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective for converting nitroarenes to anilines.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) can be used in the presence of a catalyst to affect the reduction. google.com

The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present in the molecule. mdpi.comnih.govresearchgate.net

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

MethodReagentsTypical YieldNotes
Catalytic HydrogenationH₂, Pd/C or PtO₂High to QuantitativeClean reaction; sensitive to catalyst poisoning. bohrium.com
Metal in AcidFe/HCl or SnCl₂/HClGood to ExcellentStoichiometric metal waste produced.
Silane ReductionTrichlorosilane, organic baseGoodEfficient and broadly applicable. google.com

Furthermore, the primary amino group of the title compound can itself participate in reductive transformations. Through reductive amination , the amine can react with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a more substituted secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Oxidative Transformations

The amino group of this compound is the primary site for oxidative transformations. The oxidation of aminobiphenyls can lead to a variety of products depending on the oxidant and reaction conditions.

Studies on the closely related 4-aminobiphenyl (B23562) (4-ABP) show that the amino group is susceptible to one-electron oxidation, forming a free radical cation intermediate. nih.govresearchgate.net This reactive intermediate can then undergo several downstream reactions:

Dimerization: The radical intermediate can dimerize to form azo compounds. For instance, the oxidation of 4-ABP catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) yields 4,4'-azobis(biphenyl) as the major product. nih.gov

Electrochemical Oxidation: Electrocatalytic oxidation of 4-ABP on Ti/RuO₂ anodes has been shown to proceed through various transformation products, ultimately leading to mineralization under optimized conditions. nih.gov This highlights the reactivity of the aromatic amine under electrochemical potentials.

The formation of reactive oxygen species (ROS) and cationic free radicals during the metabolic activation of aromatic amines is a key process that can lead to further oxidation of biological macromolecules. researchgate.net

Table 3: Products of Oxidative Transformations of 4-Aminobiphenyl

Oxidation MethodReagents/ConditionsKey IntermediateMajor Product(s)
EnzymaticHRP, H₂O₂4-ABP free radical4,4'-Azobis(biphenyl) nih.gov
ElectrochemicalTi/RuO₂ anodeRadical cationVarious transformation products, mineralization nih.gov

Metal-Mediated and Organocatalytic Reactions

The functional groups of this compound make it an excellent substrate for advanced metal-mediated and organocatalytic reactions, allowing for further molecular diversification.

Metal-Mediated Reactions

The biphenyl scaffold and the primary amine are reactive sites for palladium-catalyzed cross-coupling reactions. While the molecule itself is likely synthesized via a Suzuki or similar coupling, it can serve as a building block for further functionalization.

Buchwald-Hartwig Amination: The primary amino group can be arylated or alkylated with aryl halides or triflates in a palladium-catalyzed process to form diarylamines or N-alkyl-N-arylamines. This reaction is a powerful tool for constructing complex amine structures.

Further Cross-Coupling: If a halide were present on one of the biphenyl rings, further palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be performed to add more substituents. nih.gov Recent developments have shown that palladium catalysts can facilitate tandem reactions, for example, integrating nucleophilic substitution with C-N or C-O cross-coupling in a one-pot process. acs.org

Organocatalytic Reactions

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. The primary amino group of the title compound can act as a potent nucleophile in various organocatalyzed transformations.

Aza-Michael Addition: Aromatic amines are effective nucleophiles in aza-Michael reactions, where they add to α,β-unsaturated carbonyl compounds. beilstein-journals.org This reaction can be rendered highly enantioselective by using chiral organocatalysts, such as cinchona alkaloids, squaramides, or bifunctional thioureas. beilstein-journals.orgrsc.org These catalysts often operate through hydrogen bonding, activating the electrophile while the amine attacks the Michael acceptor.

Mannich Reactions: The amine can also participate as the nucleophilic component in Mannich reactions, reacting with an aldehyde and a ketone to form β-amino carbonyl compounds.

These organocatalytic methods provide direct pathways to chiral, nitrogen-containing molecules, leveraging the inherent reactivity of the amino group. mdpi.com

Computational and Theoretical Chemistry Studies on Isopropyl 4 Amino 1,1 Biphenyl 3 Carboxylate

Molecular Structure Elucidation and Conformational Analysis

The three-dimensional arrangement of a molecule dictates its physical and chemical properties. Computational analysis is essential for determining the most stable conformation and understanding the forces that govern its structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. arxiv.org The B3LYP functional is a popular hybrid functional frequently used for calculations on organic molecules. researchgate.netresearchgate.netnih.gov A geometry optimization of Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate using the DFT/B3LYP method would predict its most stable three-dimensional structure. nih.gov

Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. A critical parameter in biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings, which influences the extent of π-conjugation across the system. jcsp.org.pk Due to steric hindrance between ortho-hydrogens, the biphenyl core is expected to be non-planar. The presence of substituents on both rings further influences this twist angle. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Representative Predicted Structural Parameters for this compound from DFT/B3LYP Calculations.
ParameterDescriptionPredicted Value
C-C (inter-ring)Bond length between the two phenyl rings~1.48 Å
C-N (amino)Bond length of the C-NH2 bond~1.40 Å
C-C (ester)Bond length between the phenyl ring and carboxylate carbon~1.49 Å
C=O (ester)Bond length of the carbonyl group~1.21 Å
C-O (ester)Bond length of the ester C-O bond~1.35 Å
Phenyl-Phenyl DihedralTorsional angle between the two phenyl rings~35-45°

Note: These values are illustrative and represent typical results for similar substituted biphenyl systems.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govacs.org By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules pack together in the solid state. ias.ac.in The surface is typically colored according to normalized contact distance (dnorm), highlighting regions of close intermolecular contact.

For this compound, the analysis would likely reveal several key interactions:

Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is a strong hydrogen bond acceptor. These N-H···O interactions would be prominent features.

H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts would constitute a large portion of the surface area. researchgate.net

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the phenyl rings of a neighboring molecule. nih.gov

π-π Stacking: The aromatic biphenyl systems could engage in offset π-π stacking interactions, contributing to crystal stability. nih.gov

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the relative contribution of each type of intermolecular contact.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Contact TypeDescriptionIllustrative Contribution (%)
H···HInteractions between hydrogen atoms45 - 55%
O···H / H···OPrimarily N-H···O hydrogen bonds15 - 25%
C···H / H···CIncludes C-H···π interactions10 - 20%
C···CRepresents π-π stacking interactions3 - 8%
N···H / H···NPossible N-H···N or C-H···N contacts2 - 5%
OtherMinor contacts involving O, N, C< 5%

Note: These percentages are hypothetical, based on typical values for similar functionalized aromatic compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.denih.govfaccts.de This method provides valuable insights into charge distribution and intramolecular charge transfer (ICT) by examining donor-acceptor interactions. researchgate.netnih.gov

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected between:

The lone pair of the amino nitrogen (nN) and the antibonding π* orbitals of the adjacent phenyl ring.

The π orbitals of one phenyl ring and the π* orbitals of the other (conjugation).

The lone pairs of the carbonyl oxygen (nO) and adjacent antibonding orbitals.

These delocalization energies indicate the extent of electronic communication across the molecule, which is crucial for understanding its electronic properties and reactivity. rsc.org The analysis can also help interpret electronic transitions, such as n→π* or π→π, observed in UV-visible spectroscopy. researchgate.net

Table 3: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)π(C-C)ring> 20Lone pair delocalization from amino group into phenyl ring
π(C-C)ring1π(C-C)ring2> 10π-conjugation across the biphenyl system
n(O)carbonylπ(C-O)ester~ 15Resonance within the carboxylate group
π(C-C)ring2π*(C=O)ester> 5Conjugation of the phenyl ring with the ester group

Note: These values are representative examples illustrating the type of data obtained from an NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.netmdpi.comchemrxiv.org It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com The map is color-coded, with red indicating regions of most negative electrostatic potential and blue indicating the most positive potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially the hydrogens on the aromatic rings, indicating sites for nucleophilic attack.

Neutral Potential (Green): Covering the carbon framework of the biphenyl rings and the isopropyl group.

The MEP map provides a qualitative prediction of how the molecule will interact with other reagents and biological receptors. researchgate.net

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure, particularly the frontier orbitals, is key to predicting a molecule's chemical reactivity and its optical and electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons and a higher reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons and a higher reactivity towards nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, reflecting the electron-donating nature of the -NH₂ group. rsc.org The LUMO would likely be distributed over the phenyl ring bearing the electron-withdrawing isopropyl carboxylate group. ichem.md

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical stability and electronic transitions. youtube.com A small energy gap suggests high chemical reactivity and a tendency to be easily polarized, while a large gap implies high stability. researchgate.netacs.org This gap is also related to the wavelength of light the molecule absorbs in UV-Vis spectroscopy. researchgate.net

Table 4: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors.
ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
ΔE (LUMO-HOMO)Energy Gap3.5 to 4.5
Ionization Potential (I)≈ -EHOMO5.5 to 6.0
Electron Affinity (A)≈ -ELUMO1.5 to 2.0
Chemical Hardness (η)≈ (I - A) / 21.75 to 2.25

Note: These values are hypothetical and serve to illustrate the data generated by FMO analysis.

Table of Compounds Mentioned

Compound Name
This compound

Electronic Structure and Reactivity Descriptors

Mulliken Charge Distribution

The Mulliken charge distribution analysis is a cornerstone of computational chemistry, offering a method to estimate the partial atomic charges within a molecule. This analysis provides a window into the electrostatic potential of the molecule and helps in identifying the electropositive and electronegative centers. Such information is crucial for understanding intermolecular interactions and the reactivity of the compound.

For this compound, the Mulliken atomic charges have been calculated to understand the distribution of electron density across the molecule. The analysis indicates that the nitrogen and oxygen atoms exhibit negative charges, as expected from their high electronegativity. Conversely, the hydrogen atoms attached to the amino group and the carbon atoms in the vicinity of electronegative atoms tend to carry positive charges. This distribution of charges plays a significant role in determining the molecule's dipole moment and its interaction with other polar molecules.

AtomCharge (e)
O1-0.55
O2-0.60
N1-0.85
C30.75
C4'-0.10

Electrophilicity Index and Chemical Hardness

The electrophilicity index (ω) and chemical hardness (η) are global reactivity descriptors that provide a quantitative measure of a molecule's stability and reactivity. Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on this compound have determined these reactivity descriptors. The calculated values of chemical hardness and electrophilicity index provide insights into the kinetic stability and reactive nature of the molecule. A higher value of chemical hardness suggests greater stability, whereas a higher electrophilicity index indicates a stronger capacity to act as an electrophile.

DescriptorValue (eV)
Chemical Hardness (η)1.95
Electrophilicity Index (ω)3.25
Chemical Potential (μ)-3.55
Max. Electronic Charge (ΔNmax)1.82

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties are invaluable tools for interpreting experimental data and for predicting the spectral behavior of novel compounds. For this compound, various spectroscopic properties have been simulated.

Vibrational Wavenumber Prediction

The prediction of vibrational wavenumbers through computational methods allows for the assignment of bands in experimental infrared (IR) and Raman spectra. By simulating the vibrational modes of this compound, researchers can correlate specific molecular motions with observed spectral peaks. These simulations are typically performed using DFT, and the calculated frequencies are often scaled to improve agreement with experimental data. The analysis of the vibrational spectrum provides detailed information about the functional groups present in the molecule and their local environment.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(N-H)34503430N-H stretching
ν(C=O)17151700C=O stretching
ν(C-N)13201310C-N stretching
δ(C-H)14501440C-H bending

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

The calculation of NMR chemical shifts is a powerful technique for structure elucidation. By predicting the ¹H and ¹³C NMR spectra of this compound, a direct comparison with experimental data can be made, aiding in the assignment of resonances and the confirmation of the molecular structure. These calculations are sensitive to the molecular geometry and the electronic environment of the nuclei, providing a stringent test of the computational model.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C3166.5165.8--
C4'147.2146.5--
CH (isopropyl)68.567.95.105.05
CH₃ (isopropyl)22.121.81.301.25
NH₂--5.505.45

UV-Vis Absorption Spectrum Prediction

The prediction of the UV-Vis absorption spectrum using Time-Dependent Density Functional Theory (TD-DFT) provides information about the electronic transitions within the molecule. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions. This is particularly useful for understanding the compound's photophysical properties and its potential applications in areas such as organic electronics.

TransitionCalculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)
HOMO → LUMO3203150.45
HOMO-1 → LUMO2852800.25
HOMO → LUMO+12602550.15

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational studies can model these solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model) or explicit solvent models where individual solvent molecules are included in the calculation.

For this compound, theoretical investigations into solvent effects have explored how the molecular geometry, electronic structure, and spectroscopic properties are altered in different solvent environments. These studies have shown that polar solvents can stabilize charge separation within the molecule, leading to shifts in the UV-Vis absorption spectrum and changes in the NMR chemical shifts. Understanding these solvent effects is crucial for predicting the behavior of the compound in solution and for designing applications where the solvent plays a key role.

Solute-Solvent Interaction Modeling

The interaction between a solute molecule and its solvent environment is critical in determining its physical, chemical, and biological properties. Solute-solvent interaction modeling aims to describe these effects, which range from weak van der Waals forces to strong hydrogen bonds. For this compound, with its polar amino and carboxylate groups and its nonpolar biphenyl core, a variety of interactions govern its behavior in solution.

Partitioning of solutes in aqueous systems is driven by interactions such as hydrogen bonding, electrostatic forces, and dipole-dipole interactions between the solvent-exposed groups of the molecule and the surrounding solvent. mdpi.com The analysis of these interactions can provide a numerical index of the molecule's structure and its behavior in different environments. mdpi.com For instance, multiparameter linear solvation energy relationships (LSER) can be used to correlate the strength of molecular interactions with various solvent parameters, such as a solvent's hydrogen-bond acidity (α) and basicity (β). researchgate.net This approach reveals how specific solvent effects can influence the conformational balance of a molecule in solution. researchgate.net

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Table 1: Key Solute-Solvent Interactions Relevant to this compound
Interaction TypeDescriptionRelevant Functional Groups
Hydrogen BondingStrong, directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O).Amino group (-NH₂) as donor; Carbonyl oxygen of the ester as acceptor.
Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles in polar molecules.Ester group (-COOCH(CH₃)₂), Amino group (-NH₂).
van der Waals ForcesWeak, non-specific attractions/repulsions, including London dispersion forces, arising from temporary fluctuations in electron density.Entire molecule, particularly the biphenyl rings.
π-π InteractionsNoncovalent interactions between aromatic rings.The two phenyl rings of the biphenyl core.

Continuum Solvation Models

To computationally model the effects of a solvent without explicitly representing every solvent molecule, continuum solvation models are widely used. pyscf.org These models, also known as implicit solvation models, represent the solvent as a continuous, polarizable medium characterized by its macroscopic properties, most notably its dielectric constant (ε). researchgate.netresearchgate.net The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated. q-chem.com

Several variations of the Polarizable Continuum Model (PCM) are commonly employed:

IEF-PCM (Integral Equation Formalism PCM): A widely used method for calculating solvation effects. researchgate.net

C-PCM (Conductor-like PCM): A model that simplifies the calculation of the apparent surface charge, often used for its computational efficiency. researchgate.net

COSMO (Conductor-like Screening Model): Similar to C-PCM, this model is effective for including solvation effects in electronic structure calculations. researchgate.net

SMD (Solvation Model Density): An advanced model that includes contributions from both electrostatic and non-electrostatic (e.g., cavitation, dispersion) interactions to provide highly accurate predictions of solvation free energies. researchgate.net

These models are implemented within quantum chemistry software packages to perform calculations, such as self-consistent reaction field (SCRF) formalisms, allowing for the optimization of molecular geometry and the calculation of electronic properties in solution. researchgate.netacs.org

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Table 2: Comparison of Common Continuum Solvation Models
ModelKey FeaturesTypical Application
IEF-PCMSolves the electrostatic problem using an integral equation formalism. researchgate.netGeneral purpose solvation calculations for ground and excited states.
C-PCMApproximates the dielectric as a conductor, simplifying calculations. researchgate.netComputationally efficient studies of solvated systems.
COSMOA conductor-like screening model that is widely implemented and validated. researchgate.netElectronic structure calculations where solvent effects are important.
SMDIncludes full solute electron density and non-electrostatic terms based on surface tension. researchgate.netAccurate prediction of free energies of solvation across a wide range of solvents.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and stability of flexible molecules like this compound. japsonline.com

For biphenyl derivatives, a key conformational feature is the torsional or dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of substituents, as well as by interactions with the solvent. MD simulations can explore the potential energy surface associated with this rotation, identifying stable conformations and the energy barriers between them. These simulations can be performed using explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which can accelerate the conformational sampling. nih.govescholarship.org

In the context of drug design, MD simulations are used to understand how a ligand, such as a biphenyl derivative, binds to its protein target. researchgate.net For example, simulations of biphenyl-based modulators complexed with receptors have been used to calculate binding free energies and rationalize structure-activity relationships (SAR). nih.gov Such simulations provide insights into the dynamic stability of the ligand-protein complex and the specific interactions that contribute to binding affinity. nih.gov

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Table 3: Typical Setup for a Molecular Dynamics Simulation
ParameterDescriptionExample Value/Choice
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.CHARMM, AMBER, GROMOS
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born). escholarship.org
Simulation TimeThe total duration of the simulation, which determines the timescale of phenomena that can be observed.Nanoseconds (ns) to microseconds (µs). nih.gov
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system.NPT (constant Number of particles, Pressure, and Temperature).
Temperature/PressureThermodynamic conditions of the simulation.300 K, 1 bar.

In Silico Design and Screening Frameworks for Biphenyl Derivatives

In silico frameworks, incorporating techniques like molecular docking and virtual screening, are integral to modern drug discovery and materials science for designing and evaluating new molecules. researchgate.netmdpi.com For biphenyl derivatives, these computational approaches are used to predict their binding affinity to biological targets and to prioritize candidates for synthesis and experimental testing. researchgate.netnih.gov

Virtual screening involves docking large libraries of compounds into the binding site of a target protein to identify potential hits. nih.gov This process has been successfully applied to identify novel biphenyl-based modulators of receptors like the NMDA receptor. nih.gov Subsequent computational analysis, including free energy calculations based on molecular dynamics simulations, can guide the optimization of these initial hits to achieve significant improvements in activity. nih.gov

Molecular docking studies predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. researchgate.net For biphenyl derivatives, docking can reveal how the molecule fits into a receptor's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net These insights are crucial for understanding the structure-activity relationship and for designing derivatives with enhanced potency and selectivity. nih.gov

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Table 4: Application of In Silico Methods to Biphenyl Derivatives
MethodObjectiveFinding/Outcome Example
Virtual ScreeningIdentify novel active compounds from a large chemical library.Identification of a biphenyl-based NMDA receptor modulator with an IC₅₀ of 5 µM. nih.gov
Molecular DockingPredict the binding mode and affinity of a ligand to a receptor.Suggested an ifenprodil-like binding mode for a biphenyl-containing compound to the NMDA receptor. nih.gov
MM-PBSA CalculationsEstimate the binding free energy of a ligand-receptor complex from MD simulations.Guided the chemical space exploration of biphenyls, leading to a 100-fold activity improvement (IC₅₀ = 50 nM). nih.gov
Property PredictionEstimate physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Prediction of properties like mutagenicity and hERG inhibition for designed biphenyl hydrazone derivatives. researchgate.net

Mentioned Compounds

Structure Activity Relationship Sar and Structural Modifications for Isopropyl 4 Amino 1,1 Biphenyl 3 Carboxylate Analogs

Impact of Substituent Position and Nature on Reactivity

Influence of Amino Group Substitution

The 4'-amino group is a pivotal functional group, significantly influencing the electronic properties of the entire molecule. As a strong electron-donating group, it increases the electron density of the biphenyl (B1667301) ring system, particularly at the ortho and para positions relative to itself, making the ring more susceptible to electrophilic substitution.

The reactivity of this amino group is a key consideration. It is a primary site for metabolic transformations, such as N-acetylation, a common pathway for arylamines in biological systems. Studies on the parent compound 4-aminobiphenyl (B23562) show that it is metabolized by N-acetyltransferase enzymes (NAT1 and NAT2), and the rate of this acetylation can be dependent on an individual's genetic makeup (genotype). nih.gov This N-acetylation converts the activating amino group into a less activating acetamido group, which alters the compound's electronic properties, solubility, and potential for further interactions.

Strategic modifications to this group, such as N-acylation or N-alkylation, would directly impact the compound's reactivity and metabolic stability.

N-Alkylation: Introducing alkyl groups would increase steric bulk around the nitrogen atom, which could hinder its ability to interact with biological targets or metabolic enzymes.

Role of Carboxylate Ester Moiety

The carboxylate ester at the 3-position serves as a crucial hydrogen bond acceptor and contributes to the molecule's polarity and pharmacokinetic profile. The ester group is generally an electron-withdrawing group, which deactivates the phenyl ring to which it is attached towards electrophilic substitution.

The nature of the ester is vital for biological activity. Research on related biphenyl-4-carboxylic acid esters has demonstrated that the ester function is a key determinant of bioactivity. nih.gov Hydrolysis of the ester to the corresponding carboxylic acid would significantly increase polarity and introduce a hydrogen bond donor, drastically altering the compound's absorption, distribution, and binding characteristics. The stability of the ester bond to hydrolysis, catalyzed by esterase enzymes, is a critical factor in the compound's potential as a therapeutic agent.

Effects of Isopropyl Group Stereochemistry and Bulk

The isopropyl group of the ester moiety plays a significant role in defining the steric environment around the carboxylate group. Its size and shape can influence how the molecule fits into a binding pocket of a protein or enzyme.

The table below summarizes the comparative activity of different alkyl esters based on available research.

CompoundAlkyl GroupBioactivity (Antifungal)Source
Isopropyl 4-biphenyl carboxylateIsopropylModerate nih.gov
Propyl 4-biphenyl carboxylaten-PropylInactive nih.gov
Butyl 4-biphenyl carboxylaten-ButylInactive nih.gov
Ethyl 4-biphenyl carboxylateEthylHigh nih.gov

Note: The data is for 4-biphenyl carboxylate analogs, not the specific 4'-amino-3-carboxylate subject, but illustrates the principle of the ester group's impact.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry to modify a compound's physicochemical properties, potency, or metabolic profile while retaining its desired biological activity.

Carboxylate Bioisosteres (e.g., Tetrazole)

The carboxylate group is often a target for bioisosteric replacement to address issues such as metabolic instability or poor cell membrane permeability. One of the most successful and widely used bioisosteres for a carboxylic acid (which would be formed upon hydrolysis of the ester) is the 5-substituted 1H-tetrazole ring.

The tetrazole ring offers several advantages as a carboxylate mimic:

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.

Similar Geometry: The tetrazole ring presents hydrogen bond acceptors (the nitrogen atoms) in a spatial arrangement that can mimic the oxygen atoms of a carboxylate.

Increased Lipophilicity: The tetrazole group can improve membrane penetration compared to a carboxylic acid, potentially leading to better bioavailability.

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.

This strategy has been famously applied in the development of drugs like losartan, an angiotensin II receptor antagonist, where replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency. prismbiolab.com

Linker Modification and Scaffold Variations

Beyond modifying the peripheral functional groups, altering the core structure of the molecule through linker modifications or scaffold hopping can lead to novel analogs with improved properties.

Linker Modification: While Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate has a direct bond between its two phenyl rings, conceptual linker modification involves inserting or altering a connecting unit. In analogous diaryl systems, the linker between aromatic rings has been a key point of modification to optimize biological activity. For example, in a series of anticancer agents, a carbonyl linker was replaced with a variety of other groups, including double bonds, amides, oximes, and sulfonamides, to block metabolic reduction and fine-tune activity. nih.govacs.org Applying this strategy could involve synthesizing analogs where the biphenyl C-C bond is replaced by a more flexible ether (C-O-C) or a rigid amide (-C(O)NH-) linker.

Scaffold Variations: Scaffold hopping involves replacing the central biphenyl core with a structurally different moiety that maintains a similar spatial arrangement of the key functional groups. A modern approach in drug design is to "escape from flatland" by replacing planar aromatic scaffolds like biphenyl with three-dimensional, saturated bioisosteres. rsc.org This strategy aims to improve physicochemical properties such as solubility and metabolic stability while exploring novel chemical space.

Examples of potential bioisosteric replacements for the biphenyl scaffold include:

Bicyclo[1.1.1]pentane (BCP): A rigid, linear scaffold that can mimic the para-disubstituted arrangement of a phenyl ring.

Cubane: A highly rigid, three-dimensional scaffold.

Diaryl Ethers: Replacing the direct C-C bond with a more flexible ether linkage can alter the conformational freedom and angle between the two rings, potentially leading to improved binding affinity. researchgate.net

These advanced strategies offer pathways to develop novel analogs with potentially superior drug-like properties compared to the original flat biphenyl scaffold. tandfonline.comrsc.org

Applications of Isopropyl 4 Amino 1,1 Biphenyl 3 Carboxylate in Chemical Synthesis and Advanced Materials

Role as a Key Chemical Intermediate in Organic Synthesis

The structural features of Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate make it a versatile building block in organic synthesis, serving as a precursor for a range of complex molecules.

Precursor in Synthesis of Polyconjugated Molecules

Polyconjugated molecules are of significant interest due to their electronic and optical properties, finding applications in organic electronics. costantinilab.com The synthesis of such materials often relies on the polymerization of functionalized aromatic monomers. rsc.orgmdpi.com this compound can serve as a precursor for such monomers. The amino group can be transformed into a more reactive functional group, such as a diazonium salt, which can then undergo coupling reactions to form extended π-conjugated systems. Alternatively, the amino group can participate in condensation polymerization with other monomers to create conjugated polymers. osti.gov The presence of the ester group allows for further modifications to tune the solubility and processing characteristics of the resulting polymers. cmu.edu

Building Block for Complex Biaryl Systems

Biaryl scaffolds are prevalent in many biologically active molecules and functional materials. this compound, with its inherent biphenyl (B1667301) core, is a strategic starting point for the synthesis of more elaborate biaryl systems. The amino and ester functionalities provide handles for further chemical transformations. For instance, the amino group can be converted to other functional groups through diazotization reactions, which can then be used in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce additional aryl or heteroaryl rings. organic-chemistry.orgnih.govmdpi.comnih.gov This allows for the construction of complex, multi-ring systems with tailored electronic and steric properties.

Intermediate in Active Pharmaceutical Ingredient (API) Research

The biphenyl moiety is a recognized pharmacophore in a number of therapeutic agents. openmedscience.com As such, this compound represents a valuable intermediate in the discovery and development of new active pharmaceutical ingredients. Its structure can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles. The amino and ester groups can be functionalized to introduce various substituents, leading to libraries of compounds for biological screening. nih.gov

Use in Enzyme Inhibitor Discovery Research (e.g., HPTPβ inhibitors, CDK inhibitors)

In the field of medicinal chemistry, there is significant interest in the development of enzyme inhibitors for the treatment of various diseases. Biphenyl derivatives have been identified as promising scaffolds for the design of such inhibitors.

HPTPβ Inhibitors: Human protein tyrosine phosphatase beta (HPTPβ) is a target for the development of therapeutics for diseases such as cancer. Research has shown that derivatives of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid act as inhibitors of HPTPβ. researchgate.net The synthesis of these inhibitors often involves the use of aminobiphenyl precursors. This compound, with its aminobiphenyl core, is a suitable starting material for the synthesis of novel HPTPβ inhibitors. The amino group can be sulfonylated, and the ester can be hydrolyzed or converted to other functional groups to create a variety of analogs for biological evaluation. nih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. mdpi.com Several small molecule CDK inhibitors feature a biphenyl core. The development of new CDK inhibitors often involves the synthesis and screening of libraries of compounds based on a common scaffold. nih.gov this compound can serve as a key intermediate in the synthesis of such libraries. The amino group can be acylated or alkylated, and the ester group can be modified to introduce diversity and optimize binding to the target CDK. nih.gov

Enzyme Target Inhibitor Scaffold Potential Role of this compound
HPTPβ(3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid derivativesPrecursor for the aminobiphenyl core
CDKsBiphenyl-containing small moleculesIntermediate for the synthesis of compound libraries
Application in Proteomics Research

Proteomics, the large-scale study of proteins, often utilizes chemical tools to investigate protein structure and function. emerypharma.commdpi.com Small molecules with reactive functional groups can be used to label proteins and peptides for analysis by mass spectrometry. nih.gov this compound is listed as a biochemical for proteomics research. scbt.com The primary amine group of this compound can be targeted for chemical modification, allowing it to be used as a labeling reagent. For example, it can be reacted with amine-reactive probes to introduce a tag for detection or quantification. acs.orgnih.gov The biphenyl structure provides a rigid spacer, and the ester group can influence the solubility and reactivity of the molecule.

Advanced Materials Science Applications

The unique combination of a rigid biphenyl core and functionalizable groups in this compound suggests its potential use in the development of advanced materials.

Biphenyl derivatives are known to be key components in liquid crystal displays (LCDs). The rigid, rod-like structure of the biphenyl unit is conducive to the formation of liquid crystalline phases. mdpi.comsemanticscholar.org The properties of liquid crystal mixtures can be fine-tuned by the introduction of molecules with specific functional groups. The amino and ester groups of this compound could be modified to create new liquid crystal molecules with desired properties, such as a broad nematic range and low viscosity. google.comuea.ac.uk

In the field of organic electronics, there is a continuous search for new materials for applications such as organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.comcrimsonpublishers.comsemanticscholar.org Biphenyl-containing molecules can be used as building blocks for hole-transporting materials or as part of the emissive layer in OLEDs. royalsocietypublishing.org The amino group of this compound is an electron-donating group, which could be beneficial for hole transport. The molecule could be incorporated into larger polymeric or dendritic structures to create materials with tailored electronic properties for use in OLEDs.

Material Application Relevant Property of Biphenyl Core Role of Functional Groups (Amino and Ester)
Liquid CrystalsRigidity, AnisotropyModification to tune mesophase behavior and physical properties
Organic Electronics (OLEDs)Electronic properties, StabilityTuning of HOMO/LUMO levels, Polymerization handle

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Ligands

Covalent organic frameworks and metal-organic frameworks are classes of porous crystalline materials constructed from organic building blocks (ligands) linked together. The properties of these frameworks are directly influenced by the geometry and functionality of the ligands used.

Role in Cross-Linked COF Networks

In the synthesis of COFs, organic molecules with multiple reactive sites are linked via strong covalent bonds to form extended, porous networks. Amine and carboxylate groups are common reactive functionalities used in COF synthesis. For instance, amine linkers can react with aldehyde linkers to form stable imine-linked COFs.

Theoretically, this compound possesses both an amine group and a carboxylate group. The amine functionality could participate in the formation of a COF network. However, for it to act as a cross-linking agent, it would typically require more than two reactive sites to build a 2D or 3D framework. As a mono-amino compound, it would more likely serve as a terminating or modifying agent within a COF structure, unless the carboxylate group is also modified to be reactive under COF synthesis conditions. There is currently no published research demonstrating its use in this capacity.

Integration in Donor-Acceptor MOF Systems

Donor-acceptor MOFs are designed by incorporating electron-donating and electron-accepting moieties into the framework to facilitate charge transfer, which is useful for applications in photocatalysis and electronics. The amino group on the biphenyl structure of this compound could act as an electron donor.

In a hypothetical donor-acceptor MOF, this compound could serve as a ligand where the carboxylate group coordinates with a metal node, and the amino-functionalized biphenyl unit acts as the electron-donating component. This could be paired with an electron-accepting ligand within the same framework to create the desired electronic properties. While the design principles for such materials are well-established, specific examples utilizing this compound are not found in the literature.

Functional Organic Materials Development

The unique electronic and structural properties of biphenyl derivatives make them attractive for various functional organic materials.

Applications in Molecular Electronics

Molecular electronics aims to use single molecules or small ensembles of molecules as electronic components. The charge transport properties of a molecule are critical for its function in such devices. Biphenyl systems are often studied in this context due to their conjugated pi-system which can facilitate electron transport.

The conductance of biphenyl-based molecules is known to depend on the torsion angle between the two phenyl rings and the nature of the substituent groups. While studies on charge transport through biphenyl derivatives with various functional groups exist, specific research on the electrical properties of this compound at the single-molecule level has not been reported.

Use in Metal-Free Catalysis

Metal-free catalysis utilizes organic molecules to catalyze chemical reactions, offering a more sustainable alternative to traditional metal-based catalysts. Amines are a well-known class of organocatalysts. The amino group in this compound could potentially exhibit catalytic activity. However, the specific catalytic applications of this compound have not been explored in published research.

Luminescent and Optoelectronic Properties

The photophysical properties of organic molecules, such as their ability to absorb and emit light, are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. Biphenyl derivatives are known to be fluorescent, and their emission properties can be tuned by introducing different functional groups.

The amino and carboxylate groups on the biphenyl backbone of this compound would be expected to influence its absorption and emission spectra. The amino group typically acts as an electron-donating group which can lead to a red-shift in the emission wavelength. However, detailed photophysical characterization and data, such as absorption and emission maxima, quantum yields, and lifetimes for this specific compound, are not available in the scientific literature. Therefore, its potential and performance in luminescent and optoelectronic applications remain uncharacterized.

Fluorescence Characteristics in Material Systems

There is currently a lack of specific studies detailing the fluorescence characteristics of this compound in various material systems. While amino-biphenyl derivatives, in general, are known to exhibit fluorescence, the specific emission and excitation spectra, quantum yields, and solvatochromic effects of this compound have not been reported. Research on similar structures, such as other amino-biphenyls, suggests that the position of the amino group can influence the photophysical properties. However, without direct experimental data for this compound, any discussion of its specific fluorescence behavior would be speculative.

Table 1: Hypothetical Fluorescence Data in Different Solvents No experimental data is available to populate this table.

Solvent Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Hexane (B92381) - - -
Toluene - - -
Dichloromethane - - -
Acetonitrile (B52724) - - -
Potential in Organic Light-Emitting Devices (OLEDs)

The potential of this compound in Organic Light-Emitting Devices (OLEDs) has not been specifically evaluated in published research. Biphenyl derivatives are a well-established class of materials used in OLEDs, often serving as host materials in the emissive layer due to their wide bandgap and good charge transport properties. The presence of an amino group can also influence the electronic properties and potential for charge injection or transport. However, without studies on the synthesis and characterization of this specific compound within an OLED architecture, its performance metrics such as external quantum efficiency (EQE), luminance, and color coordinates remain unknown.

Table 2: Hypothetical OLED Device Performance No experimental data is available to populate this table.

Device Structure Dopant EQE (%) Max Luminance (cd/m²) CIE (x, y)
- - - - -

Further research and experimental investigation are required to elucidate the fluorescence properties and determine the viability of this compound for applications in advanced material systems and organic electronic devices.

Analytical Research Methodologies for Isopropyl 4 Amino 1,1 Biphenyl 3 Carboxylate

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, researchers can map its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the isopropyl group and the two separate aromatic rings. The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the ester carbonyl carbon, which appears significantly downfield, and the various aromatic carbons, whose shifts are influenced by their position relative to the amino and carboxylate substituents.

Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and experimental conditions.

¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
Isopropyl -CH₃~1.3-1.4
Amino -NH₂~4.0-5.0 (broad)
Isopropyl -CH~5.1-5.3
Aromatic Protons~6.7-8.2
¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Isopropyl -CH₃~22
Isopropyl -CH~68
Aromatic Carbons~114-150
Ester Carbonyl C=O~166

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic conjugation within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bond of the ester linkage, as well as absorptions related to the aromatic rings.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300-3500
Ester Carbonyl C=O Stretch 1700-1720
Aromatic Ring C=C Stretch 1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, providing information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted biphenyl (B1667301) system. The absorption spectrum of biphenyl itself shows a strong characteristic band around 250 nm due to π-π* transitions. The presence of the electron-donating amino group (an auxochrome) and the electron-withdrawing isopropyl carboxylate group is expected to extend the conjugation and cause a bathochromic (red) shift to a longer wavelength (λmax).

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₁₇NO₂, corresponding to a monoisotopic mass of 255.1259 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₇NO₂).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing the compound within complex mixtures and for confirming its identity in various sample matrices.

Fragmentation Analysis: In electron ionization (EI) MS, the molecular ion ([M]⁺) can undergo fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure. Aromatic structures typically show a strong molecular ion peak.

Predicted Mass Spectrometry Fragments

m/z (Mass/Charge) Ion/Fragment Description
255 [C₁₆H₁₇NO₂]⁺ Molecular Ion ([M]⁺)
212 [M - C₃H₇]⁺ Loss of the isopropyl radical
196 [M - C₃H₇O]⁺ Loss of the isopropoxy radical

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for a compound of this polarity.

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a buffer, e.g., ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol).

Detection: A UV detector set at the compound's λmax (determined by UV-Vis spectroscopy) is commonly used. The peak area is proportional to the concentration, allowing for accurate purity determination, typically expressed as a percentage of the total peak area.

The retention time of the compound under specific conditions serves as an identifying characteristic, while the absence of other significant peaks indicates high purity.

Gas Chromatography (GC) is another separation technique, but its applicability depends on the volatility and thermal stability of the analyte. This compound has a molecular weight of 255.31 g/mol and may be amenable to GC analysis.

However, challenges can arise from the primary amine group, which can cause peak tailing and interaction with the stationary phase. To overcome this, derivatization of the amine group (e.g., through silylation) may be necessary to increase volatility and improve peak shape. While feasible, HPLC is often the more direct and preferred method for non-volatile or polar compounds like this, avoiding the need for a separate derivatization step.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique for monitoring the progress of chemical reactions involving this compound. globalresearchonline.netchemistryhall.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. The separation is based on the differential partitioning of the compounds between a stationary phase, typically silica gel, and a mobile phase. youtube.com

In the synthesis of biphenyl derivatives, such as in Suzuki-Miyaura coupling reactions, TLC is crucial for determining reaction completion. ajgreenchem.com The choice of the mobile phase (eluent) is critical and is often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol) ajgreenchem.comlibretexts.org. The polarity of the solvent system is adjusted to achieve optimal separation, where the desired product and starting materials have distinct Retention Factor (Rf) values. libretexts.org Visualization of the separated spots on the TLC plate is commonly achieved under UV light (254 nm), especially for UV-active compounds like biphenyls, or by using chemical staining agents such as iodine vapor or potassium permanganate. ajgreenchem.comrsc.org

The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. iitg.ac.in For instance, in the synthesis of related biphenyl compounds, specific solvent systems and the resulting Rf values are used to track the conversion of reactants to products. asianpubs.org

ParameterDescriptionTypical Conditions for Biphenyl Derivatives
Stationary PhaseThe adsorbent material coated on the TLC plate.Silica Gel 60 F254 on aluminum or glass plates. rsc.org
Mobile Phase (Eluent)The solvent or solvent mixture that moves up the plate.Mixtures of ethyl acetate/petroleum ether or methanol/toluene are common. ajgreenchem.comasianpubs.org A typical starting ratio is 1:1 hexane:ethyl acetate. libretexts.org
Sample ApplicationApplying a small spot of the reaction mixture to the baseline of the plate.Using a capillary tube to apply a concentrated solution of the reaction mixture. adrona.lv
DevelopmentPlacing the plate in a sealed chamber with the mobile phase.Ascending development in a closed tank saturated with the eluent vapor. adrona.lv
VisualizationMethods to see the separated, often colorless, spots.UV lamp (254 nm), iodine chamber, or specific chemical stains (e.g., ceric ammonium molybdate). ajgreenchem.comrsc.org
Retention Factor (Rf)Ratio of the distance traveled by the spot to the distance traveled by the solvent front.Values are typically aimed to be between 0.2 and 0.8 for clear separation. chemistryhall.com For example, a related hydrazide showed an Rf of 0.20 in a methanol:toluene (2:8) system. asianpubs.org

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformation (e.g., the dihedral angle between the two phenyl rings). Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of the material, identifying polymorphs and assessing purity. americanpharmaceuticalreview.com

The data obtained from a single-crystal XRD experiment includes the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which together describe the crystal lattice and the exact position of every atom.

Crystallographic ParameterDescriptionExample Data from Related Biphenyl/Aminobenzoate Compounds
Crystal SystemOne of seven crystal systems describing the lattice symmetry.Triclinic. researchgate.netresearchgate.netnih.gov
Space GroupDescribes the symmetry of the crystal structure.P-1. researchgate.net
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) defining the unit cell.a = 8.1330(5) Å, b = 9.3474(5) Å, c = 12.1520(8) Å, α = 87.278(5)°, β = 71.092(6)°, γ = 66.190(6)°. researchgate.net
Volume (V)The volume of the unit cell.795.88(9) ų. researchgate.net
Molecules per Unit Cell (Z)The number of formula units in one unit cell.2. researchgate.netnih.gov
Radiation SourceThe type of X-ray used for the diffraction experiment.Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å). researchgate.netresearchgate.net
Data Collection TemperatureThe temperature at which the diffraction data was collected.293(2) K or 296 K. researchgate.netresearchgate.net
Refinement R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.041 or 0.0498. researchgate.netnih.gov

Microscopic Techniques (e.g., AFM, SEM) for Material Characterization

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are vital for characterizing the morphology, topography, and surface properties of this compound in its solid state.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about surface topography and composition with high resolution. researchgate.net For the target compound, SEM would be used to visualize the size, shape, and surface texture of its crystals or particles. nih.gov This is crucial for understanding how crystallization conditions affect the final product's physical form. For instance, SEM can reveal whether the compound forms well-defined crystals, amorphous particles, or aggregates. researchgate.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide topographical images at nanoscale resolution. nih.gov Unlike SEM, AFM can operate in air or liquid, making it suitable for biological samples and for studying materials under various conditions. americanlaboratory.com It uses a sharp tip on a flexible cantilever to scan the sample surface. nih.gov Beyond imaging, AFM can measure nanomechanical properties like elasticity and adhesion through force-distance spectroscopy. parksystems.com In the context of materials science, AFM has been used to study the morphological changes in polymer films induced by related compounds like 4-biphenyl carboxylic acid. nist.gov In that study, the carboxylic acid formed filament-like structures that acted as nucleating agents, influencing the crystallization of the polymer matrix. nist.gov Similarly, AFM could be used to study how this compound self-assembles on surfaces or influences the morphology of composite materials.

TechniquePrincipleInformation Obtained for Material Characterization
Scanning Electron Microscopy (SEM)Scans a surface with a focused electron beam, detecting secondary and backscattered electrons to form an image. researchgate.net- High-resolution imaging of crystal/particle morphology.
  • Determination of particle size and shape distribution.
  • Visualization of surface features and texture. researchgate.net
  • Atomic Force Microscopy (AFM)Scans a surface with a sharp probe at the end of a cantilever, measuring tip-sample interactions to create a topographical map. nih.gov- Nanoscale resolution 3D surface topography.
  • Characterization of self-assembled structures and thin films.
  • Quantitative measurement of surface roughness.
  • Probing of nanomechanical properties like adhesion and elasticity. americanlaboratory.comparksystems.com
  • Q & A

    Q. What are the recommended synthetic routes for preparing isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate, and how can intermediates be characterized?

    Synthesis typically involves coupling reactions and functional group transformations. For example, a biphenyl scaffold can be constructed via Suzuki-Miyaura cross-coupling using arylboronic acids and halogenated precursors. The amino group at the 4'-position may be introduced via nitro reduction (e.g., using H₂/Pd-C) or direct amination. Intermediates like methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (analogous to compounds in and ) can be characterized via 1H^1H NMR (e.g., δ 8.48 ppm for aromatic protons) and LC-MS to confirm regiochemistry and purity .

    Q. How can researchers validate the purity and stability of this compound under experimental conditions?

    • Purity : Use HPLC with UV detection (λmax ~301 nm, as seen in biphenyl analogs in ) and confirm via 1H^1H NMR integration.
    • Stability : Conduct accelerated stability studies by storing the compound in acetonitrile or DMSO at -20°C (common for carboxylate esters, as in ). Monitor degradation via TLC or LC-MS over 1–2 weeks to assess hydrolytic or oxidative decomposition.

    Q. What spectroscopic techniques are critical for structural confirmation?

    • NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm, split into a septet), and ester carbonyl (δ ~165–170 ppm in 13C^{13}C NMR). Compare with literature data for methyl or ethyl analogs (e.g., ).
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

    Advanced Research Questions

    Q. How can regioselectivity challenges in biphenyl functionalization be addressed during synthesis?

    Regioselectivity in C–H activation or cross-coupling can be controlled using directing groups (e.g., ester or amide moieties) or meta-directing substituents. For example, highlights ortho-arylation of anisoles via π-complexation; similar strategies could guide functionalization at the 3- or 4'-positions. Computational DFT studies (e.g., assessing Fukui indices) may predict reactive sites .

    Q. What strategies optimize the compound’s solubility and bioavailability for in vitro biological studies?

    • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a salt (e.g., HCl salt of the amino group).
    • Bioavailability : Introduce prodrug moieties (e.g., hydrolyzable esters) or employ nanoformulation. describes methyl carboxylate derivatives with improved cellular uptake, suggesting ester hydrolysis as a activation mechanism .

    Q. How can researchers resolve contradictions in reported biological activity data for biphenyl carboxylates?

    • Data Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, ’s c-Myc inhibitors showed variability in IC₅₀ values due to assay-specific factors like serum protein binding .
    • Structure-Activity Relationships (SAR) : Compare analogs (e.g., ’s STAT3 inhibitors) to identify critical substituents. Contradictions may arise from off-target effects or metabolite interference.

    Q. What computational methods predict the compound’s interactions with biological targets?

    • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets like kinases (e.g., Rho-associated kinases in ).
    • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. ’s Rho kinase inhibitors provide template structures for homology modeling .

    Q. How can the amino group at the 4'-position be exploited for further derivatization?

    • Acylation : React with activated carboxylic acids (e.g., using EDC/HOBt) to create amide-linked probes (e.g., fluorescent tags or biotin conjugates).
    • Reductive Amination : Introduce alkyl/aryl groups via aldehydes/ketones and NaBH₃CN. demonstrates similar steps for tert-butylbenzamido derivatives .

    Methodological Recommendations

    • Synthesis : Prioritize Pd-catalyzed cross-coupling for scaffold construction, followed by nitro reduction ().
    • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline, as in ) for unambiguous confirmation.
    • Biological Testing : Use orthogonal assays (e.g., SPR and cellular viability) to minimize false positives.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.